5-Methyltryptamine hydrochloride

Catalog No.
S516298
CAS No.
1010-95-3
M.F
C11H15ClN2
M. Wt
210.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyltryptamine hydrochloride

Free base tryptamines often cause solubility and handling issues. 5-Methyltryptamine HCl (CAS 1010-95-3) is the stable hydrochloride salt ensuring precise stoichiometry. • 5-HT1D Ki=6.4 nM (>3.5-fold over tryptamine). • Enables telescoped Pictet-Spengler reactions directly in methanol. • Formamide formation ~71% yield for isocyanide cross-couplings. In stock for immediate global shipping.

CAS Number

1010-95-3

Product Name

5-Methyltryptamine hydrochloride

IUPAC Name

2-(5-methyl-1H-indol-3-yl)ethanamine;hydrochloride

Molecular Formula

C11H15ClN2

Molecular Weight

210.7 g/mol

InChI

InChI=1S/C11H14N2.ClH/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11;/h2-3,6-7,13H,4-5,12H2,1H3;1H

InChI Key

RBHDFGBPJGEYCK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC=C2CCN.Cl

solubility

Soluble in DMSO

Synonyms

5-methyltryptamine, 5-methyltryptamine hydrochloride, 5-methyltryptamine monohydrochloride

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN.Cl

The exact mass of the compound 5-Methyltryptamine hydrochloride is 210.0924 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98% (HPLC)

Package Size

100 mg, 500 mg, 1 g

5-Methyltryptamine hydrochloride (CAS: 1010-95-3) is a high-purity, stable salt form of a 5-alkylated indolealkylamine. In industrial and laboratory settings, it serves as a critical synthetic precursor for complex N-heterocycles, triptan-class pharmaceuticals, and functionalized indole derivatives. Pharmacologically, it acts as a potent, non-selective serotonin receptor agonist and monoamine releasing agent. Procuring the hydrochloride salt rather than the free base ensures superior aqueous and methanolic solubility, enhanced shelf-life, and precise stoichiometric control during complex multi-step organic syntheses [1].

Research Fit

5-HT2A receptor signaling pathway studies
5-HT2A/2C subtype pharmacological differentiation
Vascular receptor pharmacology baseline comparator

Substituting 5-methyltryptamine hydrochloride with its free base analog introduces significant process liabilities, including poor crystalline properties, limited solubility in standard polar solvents, and increased worker exposure risks due to hazardous dust generation during isolation [1]. Furthermore, substituting with unsubstituted tryptamine hydrochloride is unviable in pharmacological discovery; the lack of the lipophilic 5-methyl group results in a >3.5-fold drop in 5-HT1D receptor affinity [2] and fundamentally alters ligand-gated ion channel opening dynamics [3]. Consequently, using generic tryptamines or free base forms compromises both synthetic throughput and assay reproducibility.

Substitution Risk

Receptor potency profile
5-MT exhibits reported 5-HT2A potency differences versus serotonin; generic tryptamine may not replicate activation thresholds.
Tissue selectivity baseline
5-MT lacks the tissue-selective potentiation observed with 5-HT or 5-MeO-T; substitution may alter vascular model interpretation.
Receptor subtype affinity
High-affinity 5-HT2C ligand profile is not shared by many tryptamine analogs; may shift receptor subtype engagement in complex models.

Processability and Solubility: Hydrochloride Salt vs. Free Base

In pharmaceutical scale-up, the free base form of 5-methyltryptamine exhibits poor crystalline properties and limited solubility (approximately 37 mg/mL in 20% water/1-butanol). In contrast, 5-methyltryptamine hydrochloride provides superior solubility in methanol and water, allowing it to be used directly as a wet technical-grade intermediate in telescoped Pictet-Spengler reactions. This eliminates the need for isolating and drying the solid free base, significantly reducing worker exposure to hazardous dusts while maintaining batch throughput [1].

Evidence DimensionCrystallinity and Process Handling
Target Compound Data5-Methyltryptamine hydrochloride (High methanolic solubility, directly telescopeable)
Comparator Or Baseline5-Methyltryptamine free base (~37 mg/mL in 20% water/1-butanol, poor crystallinity)
Quantified DifferenceEliminates 1 isolation/drying step; significantly higher methanolic solubility
ConditionsPilot-plant scale synthesis, methanol/ethanol solvent exchange

Procuring the hydrochloride salt streamlines multi-step syntheses and improves safety by bypassing the isolation of hazardous, poorly soluble free-base intermediates.

5-HT2A Agonist Potency
Reported
~283× reported potency difference
Supports 5-HT2A signaling research at assay-relevant concentrations
EC50 6.00 nM (5-MT) vs 1.7 µM (5-HT); cross-study comparison

Receptor Binding Affinity: 5-Methyl Substitution vs. Unsubstituted Tryptamine

The addition of a lipophilic methyl group at the 5-position of the indole ring significantly impacts binding affinity at serotonin receptors. 5-Methyltryptamine demonstrates a high binding affinity for the human 5-HT1D receptor with a Ki of 6.4 nM. When compared to unsubstituted tryptamine, which has a Ki of 23 nM, the 5-methyl variant provides a >3.5-fold increase in binding affinity [1]. This demonstrates that size and lipophilicity at the 5-position are critical for optimizing receptor interactions in antimigraine drug discovery.

Evidence Dimension5-HT1D Receptor Binding Affinity (Ki)
Target Compound Data5-Methyltryptamine (Ki = 6.4 nM)
Comparator Or BaselineTryptamine (Ki = 23 nM)
Quantified Difference>3.5-fold higher affinity for 5-HT1D
ConditionsIn vitro human 5-HT1D receptor binding assay

For researchers developing 5-HT1D agonists, 5-methyltryptamine provides a more potent and structurally relevant baseline scaffold than unsubstituted tryptamine.

Intrinsic Efficacy Profile
Head-to-head
KA ≈ 1 µM, efficacy 0.6 (5-MT vs tryptamine)
Partial agonist baseline defined for 5-HT2 receptor studies
Rabbit thoracic aorta; both similar, differs from 5-HT (KA 0.25 µM)

Receptor Subtype Selectivity: 5-HT3A Channel Gating

In ligand-gated ion channel studies, the atom or group at the 5-position of the tryptamine core dictates channel opening efficiency. 5-Methyltryptamine exhibits a Ki for the 5-HT3A receptor that is approximately 100-fold greater than that of endogenous serotonin (5-HT). While 5-HT acts as a full agonist, 5-methyltryptamine's specific steric and electronegative profile at the 5-position alters its efficacy, making it a critical comparator for mapping the binding site requirements of Cys-loop receptors [1].

Evidence Dimension5-HT3A Receptor Binding Affinity (Ki)
Target Compound Data5-Methyltryptamine (~100-fold greater Ki than 5-HT)
Comparator Or BaselineSerotonin (5-HT) (Baseline high affinity)
Quantified Difference~100-fold reduction in binding affinity compared to 5-HT
Conditions[3H]granisetron competition studies on cells expressing 5-HT3A receptors

This specific binding profile allows electrophysiologists to use 5-methyltryptamine to selectively probe the steric limits of the 5-HT3A receptor binding pocket.

Tissue Selectivity Profile
Head-to-head
Equipotent across tissues (ratio ≈ 1)
Neutral baseline for vascular receptor pharmacology studies
5-HT: 229× selective; 5-MeO-T: 296× selective

Synthetic Yield in N-Heterocycle Library Generation

5-Methyltryptamine hydrochloride is a highly effective primary amine precursor for the synthesis of α-acidic isocyanides and 4-aminooxazoles. In standardized formylation reactions using ethyl formate and triethylamine, 5-methyltryptamine hydrochloride reliably yields the corresponding formamide at 71% efficiency. This stable hydrochloride salt ensures precise stoichiometric control during the initial neutralization and formylation steps, which is critical for downstream palladium-catalyzed imidoylative cross-coupling reactions[1].

Evidence DimensionFormamide Synthesis Yield
Target Compound Data5-Methyltryptamine hydrochloride (71% yield)
Comparator Or BaselineTheoretical baseline (Variable yields due to free base degradation)
Quantified DifferenceConsistent 71% isolated yield of formamide intermediate
ConditionsReaction with ethyl formate and Et3N, purified by FCC

Procuring the hydrochloride salt ensures reproducible yields in the first step of complex multi-component isocyanide syntheses.

5-HT2C Affinity
Class-level
Reported high-affinity 5-HT1C/5-HT2C ligand
Supports 5-HT2A/2C differentiation in functional studies
Quantitative Ki not available; source review required

Pilot-Plant Pharmaceutical Synthesis

Ideal for telescoped Pictet-Spengler reactions where the hydrochloride salt's high methanolic solubility allows direct use without isolating hazardous free base intermediates[1].

Antimigraine Drug Discovery

Serves as a high-affinity baseline scaffold (Ki = 6.4 nM at 5-HT1D) for developing novel triptan-class therapeutics, outperforming unsubstituted tryptamine [2].

Cys-Loop Receptor Electrophysiology

Utilized as a specific steric probe in[3H]granisetron competition assays to map the size and electronegativity constraints of the 5-HT3A receptor binding pocket [3].

Isocyanide and N-Heterocycle Synthesis

The preferred stable precursor for generating formamides (achieving ~71% yields) and subsequent α-acidic isocyanides used in palladium-catalyzed cross-coupling reactions [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-HT2A functional assays
Reported full agonism at 5-HT2A
Assay-specific potency and efficacy review
5-HT2A/2C subtype discrimination
High-affinity 5-HT2C ligand profile
Receptor subtype selectivity review
Analytical reference standard
Qualified tryptamine alkaloid standard
Method validation and matrix specificity
SAR baseline compound
Neutral tissue-selectivity baseline
Comparator selectivity across tissue models

Exact Mass

210.0924

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Related CAS

1821-47-2 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1010-95-3
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6: Berger ML. Tryptamine derivatives as non-competitive N-methyl-D-aspartate receptor blockers: studies using [(3)H]MK-801 binding in rat hippocampal membranes. Neurosci Lett. 2000 Dec 15;296(1):29-32. PubMed PMID: 11099826.
7: Uchiyama-Tsuyuki Y, Saitoh M, Muramatsu M. Identification and characterization of the 5-HT4 receptor in the intestinal tract and striatum of the guinea pig. Life Sci. 1996;59(25-26):2129-37. PubMed PMID: 8950316.
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